molecular formula C7H15N2O2P B14642308 Prop-2-yn-1-yl N,N,N',N'-tetramethylphosphorodiamidate CAS No. 53799-85-2

Prop-2-yn-1-yl N,N,N',N'-tetramethylphosphorodiamidate

Cat. No.: B14642308
CAS No.: 53799-85-2
M. Wt: 190.18 g/mol
InChI Key: MFXVLTAAMOAZMS-UHFFFAOYSA-N
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Description

Tetra-N-methyl-phosphorodiamidic acid prop-2-ynyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of phosphorodiamidic acid, featuring a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra-N-methyl-phosphorodiamidic acid prop-2-ynyl ester typically involves the reaction of phosphorodiamidic acid with a prop-2-ynyl ester under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the esterification process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of tetra-N-methyl-phosphorodiamidic acid prop-2-ynyl ester may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Tetra-N-methyl-phosphorodiamidic acid prop-2-ynyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester into different reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted esters.

Scientific Research Applications

Tetra-N-methyl-phosphorodiamidic acid prop-2-ynyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tetra-N-methyl-phosphorodiamidic acid prop-2-ynyl ester involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phosphorodiamidic acid esters: These compounds share a similar core structure but differ in the ester group attached.

    Alkynyl esters: Compounds with an alkynyl group, such as prop-2-ynyl, exhibit similar reactivity and properties.

Uniqueness

Tetra-N-methyl-phosphorodiamidic acid prop-2-ynyl ester is unique due to its specific combination of a phosphorodiamidic acid core and a prop-2-ynyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

53799-85-2

Molecular Formula

C7H15N2O2P

Molecular Weight

190.18 g/mol

IUPAC Name

N-[dimethylamino(prop-2-ynoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C7H15N2O2P/c1-6-7-11-12(10,8(2)3)9(4)5/h1H,7H2,2-5H3

InChI Key

MFXVLTAAMOAZMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N(C)C)OCC#C

Origin of Product

United States

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